4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid
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Overview
Description
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a pyridine ring substituted with a dimethylaminomethyl group at the 6-position and a benzoic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of the pyridine derivative with a benzoic acid precursor under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid involves its interaction with specific molecular targets. The dimethylaminomethyl group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The benzoic acid moiety can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylaminomethyl)-benzoic acid: Lacks the pyridine ring, resulting in different chemical properties.
6-Dimethylaminomethyl-pyridine: Does not have the benzoic acid moiety, affecting its reactivity and applications.
4-(6-Methyl-pyridin-2-yl)-benzoic acid: Substitutes the dimethylaminomethyl group with a methyl group, altering its biological activity.
Uniqueness
4-(6-Dimethylaminomethyl-pyridin-2-yl)-benzoic acid is unique due to the combination of the pyridine ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H16N2O2 |
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Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-[6-[(dimethylamino)methyl]pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)10-13-4-3-5-14(16-13)11-6-8-12(9-7-11)15(18)19/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
VYPYJKYGBOFTGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=CC=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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